Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate
Description
Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted at position 5 with a p-tolyl group (4-methylphenyl). The thioether linkage at position 3 connects to an acetamido group, which is further attached to a dimethyl isophthalate moiety. This structure combines electron-rich aromatic systems (p-tolyl, isophthalate) with a sulfur-containing heterocycle, making it a candidate for diverse biological activities, including anti-infective or enzyme-inhibitory properties .
Properties
IUPAC Name |
dimethyl 5-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-4-6-14(7-5-13)18-11-33-22-25-26-23(27(18)22)34-12-19(28)24-17-9-15(20(29)31-2)8-16(10-17)21(30)32-3/h4-11H,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTGLDQIPDTCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a triazole ring and incorporates a p-tolyl group. Its molecular structure is crucial for its biological activity as it allows interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[2,3-c][1,2,4]triazoles have shown effectiveness against various bacterial strains and fungi. In one study, synthesized compounds were tested against Staphylococcus aureus and Candida albicans, revealing minimum inhibitory concentrations (MICs) as low as 16 μg/mL for certain derivatives .
| Compound | MIC against S. aureus | MIC against C. albicans |
|---|---|---|
| Dimethyl derivative 1 | 16 μg/mL | 32 μg/mL |
| Dimethyl derivative 2 | 32 μg/mL | 64 μg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and triazole rings significantly influence their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer). Compounds with electron-donating groups demonstrated enhanced anti-proliferative activity compared to those with electron-withdrawing groups .
| Compound | IC50 (HepG2) |
|---|---|
| Dimethyl derivative A | 12.5 µg/mL |
| Dimethyl derivative B | 28.4 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of similar thiazolo-triazole compounds have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and disruption of essential cellular pathways. For example:
- Antimicrobial Mechanism : The compound likely inhibits bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase (FabI), crucial for bacterial survival.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various thiazolo-triazole derivatives and evaluated their antimicrobial activity against M. tuberculosis and other pathogens. The most potent compounds exhibited low MIC values and were effective against resistant strains .
- Anticancer Evaluation : Another investigation into the anticancer properties of thiazolo-triazoles showed promising results against multiple cancer cell lines with minimal toxicity to normal cells. The SAR analysis highlighted the importance of specific substituents in enhancing cytotoxicity .
Scientific Research Applications
Biological Activities
Compounds with similar thiazolo-triazole frameworks have demonstrated various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolo-triazoles exhibit significant antimicrobial properties against various pathogens.
- Anticancer Activity : Preliminary in vitro studies indicate that this compound may inhibit the growth of cancer cells. For instance, compounds with similar structures have been evaluated by the National Cancer Institute (NCI), showing promising results in cell growth inhibition assays .
Table 1: Biological Activities of Similar Compounds
Potential Therapeutic Applications
The unique structure of Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate lends itself to various therapeutic applications:
- Cancer Treatment : Its anticancer properties suggest potential use as a chemotherapeutic agent.
- Antimicrobial Agents : Given its efficacy against microbial strains, it could be developed into a new class of antibiotics.
- Inflammatory Diseases : Research into thiazole derivatives indicates potential anti-inflammatory effects.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of similar compounds in clinical settings:
- A study published in Molecules highlighted the synthesis and bioassay of novel thiazole derivatives showing significant antitumor activity against human cancer cell lines with mean GI50 values indicating effective growth inhibition .
Table 2: Summary of Case Studies
| Study Reference | Findings | Application Area |
|---|---|---|
| MDPI (2020) | Significant antitumor activity; GI50 values <20 μM | Cancer therapy |
| Turkish Journal of Chemistry (2021) | Antimicrobial properties against Gram-positive bacteria | Infection control |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazolo[2,3-c][1,2,4]triazole derivatives. Key structural analogs and their comparative properties are summarized below:
¹Calculated based on molecular formula C₂₄H₂₀N₄O₄S₂.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (logP) : The target compound’s dimethyl isophthalate likely reduces logP compared to ethyl ester analogs (e.g., ), balancing solubility and membrane permeability.
- Metabolic Stability : The p-tolyl group may offer better stability than electron-deficient substituents (e.g., 4-fluorophenyl in ) due to reduced oxidative metabolism .
Key Research Findings and Data Tables
Table 1: Structural Comparison of Selected Analogues
Q & A
Q. Q1. What are the optimal synthetic routes for preparing Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate, and what purification methods ensure high yield and purity?
Answer: The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting thiol-containing intermediates (e.g., 5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3-thiol) with activated acetamido precursors under basic conditions (e.g., sodium hydroxide) .
- Esterification : Using dimethyl isophthalate derivatives in polar aprotic solvents (e.g., DMF) with catalysts like sodium acetate .
Purification : - Recrystallization : Employ acetic acid/water mixtures to isolate crystalline products .
- Chromatography : Use silica gel or preparative HPLC for intermediates with solubility challenges (e.g., thiazolo-triazole derivatives) .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound, and what spectral markers are critical for validation?
Answer:
- <sup>1</sup>H NMR :
- Thiazolo-triazole protons : Look for aromatic peaks at δ 7.2–8.5 ppm (p-tolyl and isophthalate groups) .
- Methyl esters : Singlets at δ 3.8–4.0 ppm for dimethyl groups .
- IR :
- C=O stretches : 1680–1720 cm<sup>−1</sup> (amide and ester carbonyls) .
- S–C=N vibrations : 650–750 cm<sup>−1</sup> (thiazole ring) .
- Mass Spectrometry :
- Molecular ion peak matching the exact mass (e.g., m/z 567.2 for [M+H]<sup>+</sup>) .
Advanced Research Questions
Q. Q3. What computational strategies (e.g., molecular docking) predict the biological activity of this compound, and which target enzymes are most relevant?
Answer:
- Target Selection : Prioritize enzymes with known interactions with triazole-thiazole hybrids, such as 14-α-demethylase (fungal CYP51, PDB: 3LD6) or kinases (e.g., EGFR) .
- Docking Workflow :
- Prepare the ligand (protonation states, energy minimization).
- Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validate with MD simulations to assess stability of ligand-enzyme complexes .
- Key Interactions :
- Hydrogen bonding between the acetamido group and catalytic residues (e.g., His310 in CYP51).
- π-π stacking of the p-tolyl group with hydrophobic pockets .
Q. Q4. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC50 values) across different studies?
Answer:
- Experimental Variables to Standardize :
- Statistical Approaches :
Q. Q5. What methodologies enable the study of structure-activity relationships (SAR) for modifying the thiazolo-triazole core?
Answer:
- Core Modifications :
- Substituent variation : Replace p-tolyl with electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilic reactivity .
- Linker optimization : Replace the acetamido spacer with sulfonamide or urea groups to improve solubility .
- Assay Design :
Q. Q6. What are the challenges in scaling up synthesis for in vivo studies, and how can reaction conditions be optimized?
Answer:
- Scalability Issues :
- Exothermic reactions : Use jacketed reactors with controlled cooling during thiol-acetamido coupling .
- Byproduct formation : Monitor intermediates via inline FTIR to minimize side reactions .
- Optimization Strategies :
Q. Q7. How do solubility and stability profiles of this compound influence formulation strategies for biological testing?
Answer:
- Solubility Enhancement :
- Co-solvents : Use PEG-400 or cyclodextrins for in vivo dosing .
- Salt formation : Prepare hydrochloride salts of basic amine intermediates .
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
